molecular formula C17H14N2O4S2 B4322957 3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B4322957
M. Wt: 374.4 g/mol
InChI Key: VFGMJZZXZCHQKS-UHFFFAOYSA-N
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Description

3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of heterocyclic molecules. This compound possesses a unique structure comprising a thiophene ring, a pyrroloisoxazole core, and various functional groups that confer its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The initial step often includes the functionalization of the thiophene ring to introduce the 5-methyl-2-(methylsulfinyl) substituent. This is followed by cyclization reactions to construct the pyrrolo[3,4-d]isoxazole core. The conditions required are often stringent, involving specific catalysts, temperature controls, and protective atmospheres.

Industrial Production Methods: For industrial-scale production, optimization of these synthetic routes is essential. High-yield reactions, cost-effective reagents, and scalable processes are crucial. Continuous flow chemistry and the use of automated reactors may enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various types of chemical reactions such as:

  • Oxidation: Conversion to sulfone derivatives.

  • Reduction: Hydrogenation leading to the saturation of the thiophene ring.

  • Substitution: Electrophilic aromatic substitution on the phenyl ring.

Common Reagents and Conditions: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) are used for the oxidation processes. Reduction reactions often employ hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Substitution reactions might utilize halogenating agents and Friedel-Crafts catalysts.

Major Products: The major products formed from these reactions depend on the reaction conditions but typically include sulfone derivatives, saturated thiophenes, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is explored for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it valuable for synthetic organic chemistry.

Biology: In biological research, this compound can serve as a molecular probe due to its unique structure. It may also be investigated for its potential bioactivity and interactions with biological macromolecules.

Medicine: In medicinal chemistry, derivatives of this compound might exhibit pharmacological properties such as anti-inflammatory or anticancer activity. Its structural framework can be modified to enhance potency and selectivity for biological targets.

Industry: Industrial applications might include the development of new materials with specific electronic or optical properties, leveraging the heterocyclic core for stability and functionality.

Mechanism of Action

The exact mechanism of action varies with different applications but generally involves interactions with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites, modulating biochemical pathways. It may engage in hydrogen bonding, van der Waals interactions, or covalent bonding with its targets, depending on the functional groups involved.

Comparison with Similar Compounds

3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be compared with other heterocyclic compounds like:

  • Pyrroles: While pyrroles are simpler, they lack the additional functional groups that enhance the reactivity of the compound .

  • Isoxazoles: Isoxazoles share the core but may not possess the thiophene ring, altering their chemical behavior.

  • Thienyl derivatives: Compounds with a thienyl moiety are structurally similar but may differ significantly in their chemical and biological properties.

The unique combination of these moieties in this compound results in distinct properties not shared by its individual components or simpler analogs.

Hope that sheds some light on the compound!

Properties

IUPAC Name

3-(5-methyl-2-methylsulfinylthiophen-3-yl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-9-8-11(17(24-9)25(2)22)13-12-14(23-18-13)16(21)19(15(12)20)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMJZZXZCHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)C)C2=NOC3C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Reactant of Route 2
Reactant of Route 2
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Reactant of Route 3
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Reactant of Route 4
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Reactant of Route 5
Reactant of Route 5
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Reactant of Route 6
Reactant of Route 6
3-[5-methyl-2-(methylsulfinyl)-3-thienyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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